molecular formula C11H10FNOS2 B2903412 2-(4-Fluorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one CAS No. 1267974-40-2

2-(4-Fluorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one

Cat. No. B2903412
CAS RN: 1267974-40-2
M. Wt: 255.33
InChI Key: XVFCRJJWOXRSNJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FST or FST-100 and has been found to have promising properties that make it a useful tool in biochemical and physiological research.

Mechanism of Action

The mechanism of action of FST involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. FST has been found to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Apart from its potential anticancer properties, FST has also been found to have other biochemical and physiological effects. Studies have shown that FST can reduce inflammation, protect against oxidative stress, and improve glucose metabolism. These properties make FST a useful tool in the study of various diseases, including diabetes and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using FST in lab experiments is its high yield synthesis method, which makes it readily available for research purposes. FST is also stable and can be stored for long periods without degradation. However, one of the limitations of using FST is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of FST. One area of interest is its potential use in combination therapy for cancer treatment. Studies have shown that FST can enhance the efficacy of other anticancer agents, making it a potential candidate for combination therapy. Another area of interest is the study of FST in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where it has been found to have potential neuroprotective properties.
Conclusion:
In conclusion, FST is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potential anticancer properties, as well as its other biochemical and physiological effects, make it a useful tool in the study of various diseases. Further research is needed to fully understand the potential of FST and its future applications in scientific research.

Synthesis Methods

The synthesis of FST involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride and triethylamine to obtain FST in high yield.

Scientific Research Applications

FST has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that FST can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-(4-fluorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNOS2/c12-9-3-1-8(2-4-9)7-10(14)13-5-6-16-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFCRJJWOXRSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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